

# Physicochemical Properties of 4-Nitrothiophene-2-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 4-Nitrothiophene-2-carbonitrile

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This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Nitrothiophene-2-carbonitrile** (CAS No: 42137-24-6), a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents logical workflows for its analysis.

## Core Physicochemical Data

The fundamental physicochemical properties of **4-Nitrothiophene-2-carbonitrile** are summarized in the table below. It is important to note that there are conflicting reports in the literature regarding the melting point of this compound.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>2</sub> N <sub>2</sub> O <sub>2</sub> S	[1][2]
Molecular Weight	154.15 g/mol	[1][3]
CAS Number	42137-24-6	[1][3]
Melting Point	121-123 °C	[1]
121 °C	[3][4]	
102 °C	[5]	
Boiling Point (Predicted)	276.1 °C at 760 mmHg	[2][3]
Solubility	No experimental data available. Predicted to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, acetone, and ethanol.	
pKa (Predicted)	No experimental data available. The presence of the electron-withdrawing nitro and cyano groups is expected to confer acidic properties to the thiophene ring protons, though the compound is not expected to be a strong acid.	

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **4-Nitrothiophene-2-carbonitrile** are not readily available in the public domain. However, based on established methods for analogous thiophene derivatives, the following general procedures can be applied.

## Synthesis

A plausible synthetic route to **4-Nitrothiophene-2-carbonitrile** involves the nitration of a suitable thiophene precursor. One general approach is the direct nitration of 2-thiophenecarbonitrile.

General Protocol for Nitration of 2-Thiophenecarbonitrile:

- **Reaction Setup:** In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-thiophenecarbonitrile in a suitable solvent such as acetic anhydride.
- **Cooling:** Cool the solution to 0-5 °C in an ice-salt bath.
- **Nitrating Agent:** Slowly add a pre-cooled mixture of fuming nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture onto crushed ice.
- **Extraction:** Extract the product with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Characterization

Melting Point Determination:

The melting point can be determined using a standard capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate (e.g., 1-2 °C/min) to observe the temperature range from the onset of melting to complete liquefaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 300 or 500 MHz).
- Data Referencing: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

#### Infrared (IR) Spectroscopy:

IR spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum should show characteristic absorption bands for the nitro ( $\text{NO}_2$ ) and cyano ( $\text{C}\equiv\text{N}$ ) functional groups.

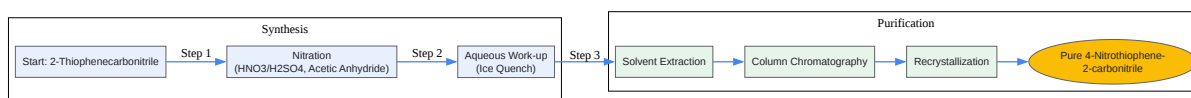
#### Mass Spectrometry (MS):

Mass spectra can be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI). The resulting spectrum will provide the molecular ion peak, confirming the molecular weight, and fragmentation patterns that can aid in structural elucidation.

## Visualizations

### Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of **4-Nitrothiophene-2-carbonitrile**.

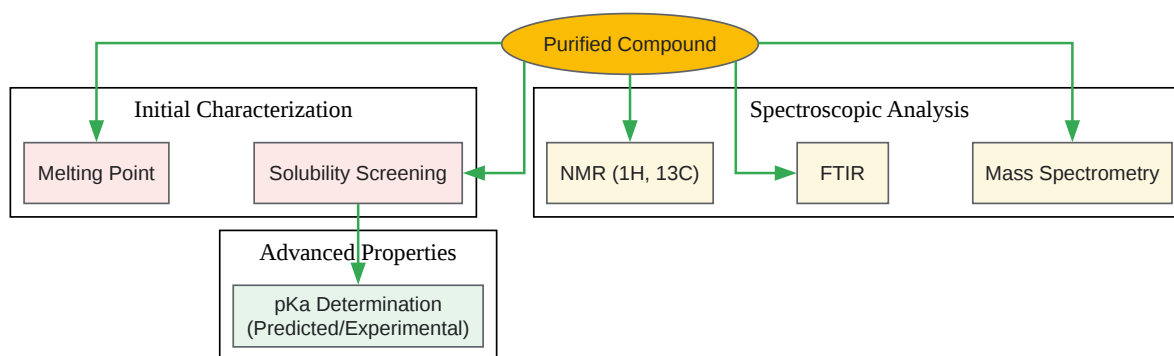


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Caption: General workflow for the synthesis and purification of **4-Nitrothiophene-2-carbonitrile**.

## Logical Relationship: Physicochemical Characterization

This diagram outlines the logical flow of experiments to characterize the physicochemical properties of the synthesized compound.



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Caption: Logical workflow for the physicochemical characterization of **4-Nitrothiophene-2-carbonitrile**.

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